

Ridaura (Auranofin) and Its Impact on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ridaura, the brand name for the gold-containing compound auranofin, is an FDA-approved drug historically used for the treatment of rheumatoid arthritis. Emerging research has repurposed auranofin as a potent anticancer agent, with its primary mechanism of action converging on the mitochondrion. This technical guide provides an in-depth analysis of the multifaceted effects of auranofin on mitochondrial function. Auranofin disrupts the mitochondrial redox balance, primarily by inhibiting the thioredoxin reductase (TrxR) system, leading to a cascade of events including increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and the induction of the mitochondrial permeability transition, ultimately culminating in apoptotic cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Mitochondrial Thioredoxin Reductase

Auranofin's primary molecular target within the mitochondria is thioredoxin reductase 2 (TrxR2), a key selenoenzyme responsible for maintaining the mitochondrial thiol redox state.[1][2] By irreversibly binding to the selenocysteine residue in the active site of TrxR2, auranofin potently inhibits its enzymatic activity.[1] This inhibition disrupts the entire mitochondrial thioredoxin



system (comprising NADPH, TrxR2, and thioredoxin 2), which is crucial for detoxifying reactive oxygen species and maintaining the function of various mitochondrial proteins.[2][3]

The inhibition of TrxR2 by auranofin leads to a more oxidized mitochondrial environment and is a critical initiating event for the downstream consequences on mitochondrial function and cell viability.[4]

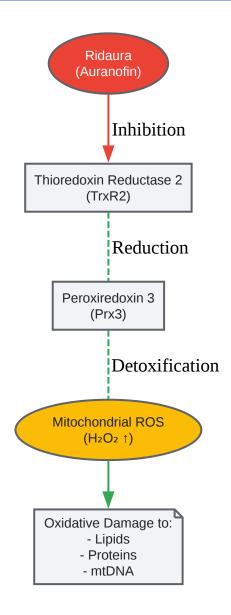
Signaling Pathways and Cellular Consequences

The inhibition of TrxR2 by auranofin triggers a cascade of interconnected signaling events that severely compromise mitochondrial integrity and function.

Induction of Oxidative Stress

The disruption of the mitochondrial thioredoxin system by auranofin leads to a significant increase in mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[4][5][6] This occurs because the impaired TrxR2 can no longer effectively reduce peroxiredoxin 3 (Prx3), a major mitochondrial peroxidase.[4][7] The accumulation of ROS creates a state of severe oxidative stress within the mitochondria, leading to oxidative damage to lipids, proteins, and mitochondrial DNA.[5]





Click to download full resolution via product page

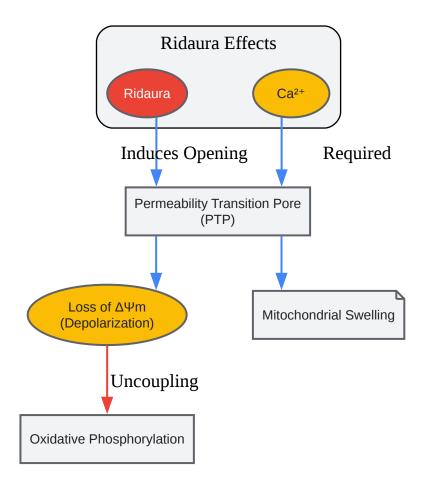
Figure 1: Ridaura-induced mitochondrial oxidative stress pathway.

Mitochondrial Permeability Transition and Membrane Depolarization

Auranofin is a potent inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the permeability transition pore (PTP).[1] The induction of MPT by auranofin is dependent on the presence of calcium ions and mitochondrial energization.[1] The opening of the PTP leads to the dissipation of the mitochondrial membrane potential ($\Delta \Psi m$), uncoupling of



oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix.[1][8] This loss of $\Delta \Psi m$ is a critical event in the apoptotic cascade.[5]



Click to download full resolution via product page

Figure 2: Induction of Mitochondrial Permeability Transition by Ridaura.

Induction of Mitochondria-Mediated Apoptosis

The culmination of mitochondrial insults induced by auranofin is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[9][10] This process involves several key steps:

- Regulation by Bcl-2 Family Proteins: Auranofin treatment leads to a decrease in the expression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like Bax.[5][10]
- Cytochrome c Release: The loss of mitochondrial membrane integrity, facilitated by MPT and the action of pro-apoptotic Bcl-2 proteins, results in the release of cytochrome c from the



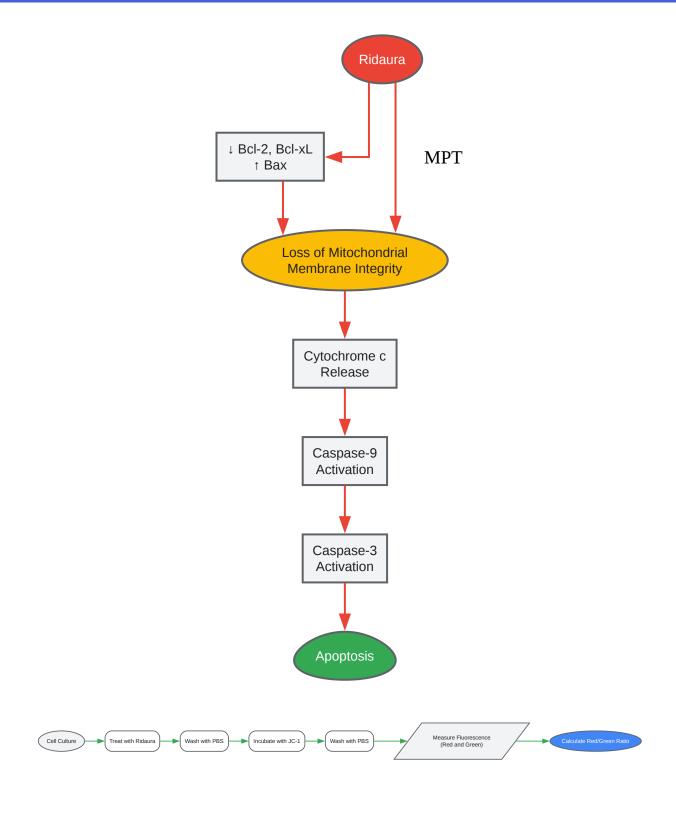




intermembrane space into the cytosol.[5][7]

- Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[9][10]
- VDAC Oligomerization: Auranofin has also been shown to promote the oligomerization of the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, a process that can contribute to the release of apoptotic factors.[9][10]
- Annexin A5 Translocation: Auranofin can increase the expression of Annexin A5 and promote
 its translocation to the mitochondria, which plays a role in auranofin-induced mitochondrial
 apoptosis.[9][10]





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Induction of mitochondrial permeability transition by auranofin, a Gold(I)-phosphine derivative PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin: Repurposing an Old Drug for a Golden New Age PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bakdependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Ridaura (Auranofin) and Its Impact on Mitochondrial Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761444#ridaura-effects-on-mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com